![molecular formula C20H11Cl3F3NO2 B2967242 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 3,4-dichlorobenzenecarboxylate CAS No. 339106-57-9](/img/structure/B2967242.png)

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 3,4-dichlorobenzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

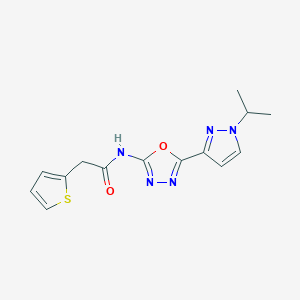

This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a phenyl ring, and a carboxylate group . The presence of the trifluoromethyl group and chloro groups suggests that it might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethyl group attached to the pyridine ring would likely have a significant impact on the compound’s electronic structure .Physical And Chemical Properties Analysis

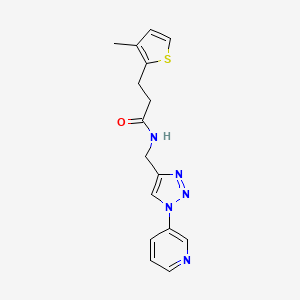

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to significantly affect the lipophilicity and bioavailability of pharmaceutical compounds .Scientific Research Applications

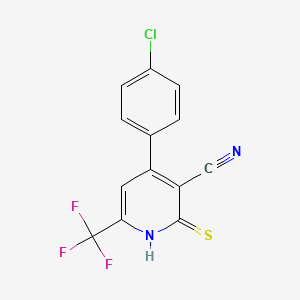

Oncology Research

This compound has been found to act on cell surface tyrosine kinase receptors and subsequent intracellular kinases involved in tumor cell proliferation and angiogenesis. This suggests potential applications in the development of cancer therapies targeting these pathways .

Synthesis of Thiooxazolidinones

It participates in the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones, which are compounds with potential analgesic properties .

Synthesis of Thiourea Derivatives

The compound may be used in the synthesis of N-(5′-deoxy-3′-O-tert-butyldimethylsilyl-β-D-thymidin-5′-yl)-N′-(4-chloro-3-trifluoromethylphenyl)-thiourea, which could have applications in nucleoside analogs or as intermediates in pharmaceutical synthesis .

Agrochemical Industry

Derivatives of trifluoromethylpyridine, which may include this compound, are used in the protection of crops from pests, suggesting its use as a chemical feedstock for pest control agents .

Pharmaceutical Industry

Similar derivatives are also utilized in pharmaceutical industries, indicating that this compound could be involved in the synthesis of various medicinal products .

Bioisostere Applications

The trifluoromethyl group is often used as a bioisostere to modulate the steric and electronic properties of a lead compound or to protect a reactive methyl group from metabolic oxidation, implying that this compound could serve similar purposes .

Mechanism of Action

Target of Action

Compounds with trifluoromethyl groups have been found to interact with various biological targets, including enzymes and receptors .

Mode of Action

It is known that trifluoromethyl-containing compounds often interact with their targets through covalent bonding, leading to changes in the target’s function .

Biochemical Pathways

Trifluoromethyl-containing compounds have been shown to participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

Trifluoromethyl-containing compounds are generally known for their stability and resistance to metabolic degradation, which can enhance their bioavailability .

Result of Action

Trifluoromethyl-containing compounds have been associated with a range of biological activities, including analgesic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 3,4-dichlorobenzenecarboxylate. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals .

Future Directions

properties

IUPAC Name |

[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 3,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11Cl3F3NO2/c21-15-6-3-12(8-16(15)22)19(28)29-14-4-1-11(2-5-14)7-18-17(23)9-13(10-27-18)20(24,25)26/h1-6,8-10H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHNVPFEYUKWAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OC(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11Cl3F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2967159.png)

![1-Benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea](/img/structure/B2967168.png)

![3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2967171.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2967172.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2967173.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2967176.png)

![7-Hydroxy-8-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-3-(2-methoxyphenyl)-2-methyl-1-benzopyran-4-one](/img/structure/B2967181.png)